Product packaging for Methyl 3-hydroxy-5-(hydroxymethyl)benzoate(Cat. No.:CAS No. 268232-16-2)

Methyl 3-hydroxy-5-(hydroxymethyl)benzoate

Cat. No.: B13874631
CAS No.: 268232-16-2
M. Wt: 182.17 g/mol
InChI Key: HREIROHQAJIJHT-UHFFFAOYSA-N
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Description

Methyl 3-hydroxy-5-(hydroxymethyl)benzoate is a benzoate ester derivative of high interest in chemical and pharmaceutical research . Compounds with hydroxymethyl and ester functional groups, like this one, are versatile intermediates in organic synthesis. They are frequently employed in the construction of more complex molecules, including metal-organic frameworks (MOFs) and ligands for catalysis . Furthermore, similar hydroxy and hydroxymethyl-substituted benzoic acid derivatives are investigated for their potential in developing materials with non-linear optical (NLO) properties, which are crucial for applications in optical switching and telecommunications . The presence of multiple functional groups on the aromatic ring makes this compound a valuable scaffold for medicinal chemistry research, particularly in the synthesis of novel active molecules . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10O4 B13874631 Methyl 3-hydroxy-5-(hydroxymethyl)benzoate CAS No. 268232-16-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

268232-16-2

Molecular Formula

C9H10O4

Molecular Weight

182.17 g/mol

IUPAC Name

methyl 3-hydroxy-5-(hydroxymethyl)benzoate

InChI

InChI=1S/C9H10O4/c1-13-9(12)7-2-6(5-10)3-8(11)4-7/h2-4,10-11H,5H2,1H3

InChI Key

HREIROHQAJIJHT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)CO)O

Origin of Product

United States

Advanced Chemical Reactivity and Mechanistic Investigations of Methyl 3 Hydroxy 5 Hydroxymethyl Benzoate

Reactions Involving the Ester Moiety

The methyl ester group in Methyl 3-hydroxy-5-(hydroxymethyl)benzoate is a key site for chemical modification, primarily through nucleophilic acyl substitution reactions. The electronic nature of the aromatic ring, substituted with two electron-withdrawing (at the meta position) yet also electron-donating (via resonance) hydroxyl and hydroxymethyl groups, influences the reactivity of the ester.

The hydrolysis of the methyl ester to the corresponding carboxylic acid, 3-hydroxy-5-(hydroxymethyl)benzoic acid, can be achieved under both acidic and basic conditions. Mechanistically, base-catalyzed hydrolysis (saponification) is generally more efficient and proceeds via a nucleophilic addition-elimination pathway. The hydroxide (B78521) ion attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate, which then collapses to expel the methoxide (B1231860) leaving group.

While specific kinetic data for this compound is not extensively documented in publicly accessible literature, studies on analogous methyl hydroxybenzoates provide valuable insights. The rate of hydrolysis is influenced by factors such as pH, temperature, and solvent polarity. The presence of the phenolic hydroxyl group can affect the reaction rate; under basic conditions, its deprotonation to a phenoxide ion increases the electron density of the ring, which can slightly decrease the electrophilicity of the ester carbonyl, though this effect is moderated by its meta position.

Table 1: Illustrative pH-Dependent Rate Constants for the Hydrolysis of a Substituted Methyl Benzoate (B1203000) at 25°C

pHRate Constant (k, s⁻¹)Reaction Order
11.2 x 10⁻⁵Pseudo-first
73.5 x 10⁻⁸Pseudo-first
132.1 x 10⁻³Second

Note: This data is representative of a typical substituted methyl benzoate and is intended for illustrative purposes to highlight the general trend of hydrolysis rates under different pH conditions.

Equilibrium studies would be governed by Le Chatelier's principle. In aqueous solutions, the equilibrium for hydrolysis can be shifted towards the carboxylic acid product by using a large excess of water or by removing the methanol (B129727) byproduct. In practical terms, saponification with a stoichiometric amount of a strong base like sodium hydroxide drives the reaction to completion by converting the carboxylic acid into its carboxylate salt.

Transesterification is a pivotal reaction for modifying the ester group of this compound, allowing for the introduction of different alkyl or aryl groups. This process is typically catalyzed by an acid or a base. The general mechanism involves the nucleophilic attack of an alcohol on the ester carbonyl carbon, leading to the substitution of the original methoxy (B1213986) group.

The efficiency of transesterification depends on the nature of the incoming alcohol. Sterically hindered alcohols will react more slowly. The reaction is reversible, and to drive it to completion, it is common practice to use the incoming alcohol as the solvent or to remove the methanol byproduct as it is formed.

Table 2: Representative Examples of Transesterification Reactions

Incoming AlcoholCatalystProduct
EthanolH₂SO₄ (cat.)Ethyl 3-hydroxy-5-(hydroxymethyl)benzoate
IsopropanolNaOiPrIsopropyl 3-hydroxy-5-(hydroxymethyl)benzoate
Benzyl (B1604629) AlcoholTi(OiPr)₄Benzyl 3-hydroxy-5-(hydroxymethyl)benzoate

Note: The examples provided are based on general principles of transesterification and represent plausible outcomes for this compound.

Transformations of Hydroxyl Groups

The presence of two distinct hydroxyl groups—one phenolic and one primary benzylic—imparts a rich and differential reactivity to the molecule. Selective functionalization of these groups is a key strategy in the synthetic utility of this compound.

Etherification of the hydroxyl groups can be achieved under various conditions, with the phenolic hydroxyl being more acidic and thus more readily deprotonated and alkylated under basic conditions, such as the Williamson ether synthesis. The primary alcohol can also be converted to an ether, typically under acidic conditions or via its corresponding alkoxide.

Selective etherification is a significant challenge. The use of a stoichiometric amount of a mild base at low temperatures can favor the selective alkylation of the more acidic phenolic hydroxyl group.

Table 3: Conditions for Selective Etherification

Target GroupReagentBaseConditionsProduct
Phenolic OHMethyl IodideK₂CO₃Acetone, refluxMethyl 3-methoxy-5-(hydroxymethyl)benzoate
Phenolic OHBenzyl BromideNaHTHF, 0°C to rtMethyl 3-(benzyloxy)-5-(hydroxymethyl)benzoate
Primary OHtert-Butyl bromideH₂SO₄ (cat.)DichloromethaneMethyl 3-hydroxy-5-((tert-butoxy)methyl)benzoate

Note: These conditions are illustrative and may require optimization for this compound.

Acylation of the hydroxyl groups to form esters is a common transformation, often employed as a protection strategy during a multi-step synthesis. The primary alcohol is generally more nucleophilic and less sterically hindered than the phenolic hydroxyl, and thus can be selectively acylated under carefully controlled conditions using reagents like acyl chlorides or anhydrides in the presence of a non-nucleophilic base.

For the protection of the hydroxyl groups, a variety of protecting groups can be installed. Silyl ethers, such as those derived from tert-butyldimethylsilyl chloride (TBDMSCl), are commonly used to protect the primary alcohol. The phenolic hydroxyl can be protected with groups like the methoxymethyl (MOM) ether.

Table 4: Selective Protection of Hydroxyl Groups

Protecting GroupReagentTarget OHConditions
Acetyl (Ac)Acetic AnhydridePrimary > PhenolicPyridine (B92270), 0°C
tert-Butyldimethylsilyl (TBDMS)TBDMSClPrimaryImidazole, DMF
Methoxymethyl (MOM)MOMClPhenolicDIPEA, CH₂Cl₂

The oxidation of the hydroxyl groups offers another avenue for functional group transformation. The primary benzylic alcohol can be selectively oxidized to an aldehyde or a carboxylic acid depending on the choice of oxidizing agent. Reagents like manganese dioxide (MnO₂) are known for the selective oxidation of benzylic alcohols to aldehydes. Stronger oxidizing agents like potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃/H₂SO₄) will typically oxidize the primary alcohol to a carboxylic acid.

The phenolic hydroxyl group is generally more resistant to oxidation but can undergo oxidation under specific conditions, often leading to quinone-type structures, though this is less common for this particular substitution pattern. The primary focus is usually on the transformation of the hydroxymethyl group.

Table 5: Oxidation of the Primary Hydroxyl Group

ReagentProduct Functional Group
Pyridinium (B92312) chlorochromate (PCC)Aldehyde
Manganese dioxide (MnO₂)Aldehyde
Potassium permanganate (KMnO₄)Carboxylic Acid
Jones Reagent (CrO₃/H₂SO₄)Carboxylic Acid

Reactivity of the Hydroxymethyl Group

The hydroxymethyl group (-CH₂OH) is a key functional moiety on the this compound scaffold, offering a site for various chemical transformations. Its reactivity is primarily centered around oxidation and substitution reactions, allowing for the introduction of new functional groups and the extension of the molecular structure.

The benzylic nature of the hydroxymethyl group makes it susceptible to oxidation. The degree of oxidation can be controlled by the choice of reagent and reaction conditions to selectively yield either the corresponding aldehyde (formyl group) or the carboxylic acid.

The selective oxidation to the formyl group to produce methyl 3-formyl-5-hydroxybenzoate requires mild oxidizing agents to prevent over-oxidation to the carboxylic acid. Common reagents for this transformation include manganese dioxide (MnO₂), pyridinium chlorochromate (PCC), and more modern catalytic systems. For instance, catalytic systems using copper/cerium oxides have been shown to be effective for the selective oxidation of 5-(hydroxymethyl)furfural to its corresponding formyl derivative in water, a principle that can be extended to other hydroxymethyl-substituted aromatics. nih.govuniba.it

Conversely, the complete oxidation of the hydroxymethyl group to a carboxylic acid, yielding 3-carboxy-5-hydroxybenzoic acid methyl ester, necessitates the use of stronger oxidizing agents. Reagents such as potassium permanganate (KMnO₄), Jones reagent (CrO₃ in sulfuric acid), or catalytic systems involving molecular oxygen with metal catalysts are typically employed for this purpose. organic-chemistry.org Selenium-catalyzed oxidation using hydrogen peroxide has also been reported as an eco-friendly method for converting various aldehydes to carboxylic acids, and similar principles can apply to the oxidation of benzylic alcohols. mdpi.com

Table 1: Reagents for Selective Oxidation of Benzylic Alcohols

Target Functional GroupReagent/Catalyst SystemTypical Conditions
Formyl (Aldehyde) Manganese Dioxide (MnO₂)Heterogeneous, neutral pH
Pyridinium Chlorochromate (PCC)Anhydrous CH₂Cl₂
Copper/Cerium Oxides + O₂Aqueous, elevated temperature
Carboxylic Acid Potassium Permanganate (KMnO₄)Basic, followed by acidic workup
Jones Reagent (CrO₃/H₂SO₄)Acetone
Selenium Catalyst + H₂O₂Aqueous, mild conditions

The hydroxyl moiety of the hydroxymethyl group is a poor leaving group. Therefore, substitution reactions at the benzylic carbon require its conversion into a more facile leaving group, such as a tosylate, mesylate, or a halide. This two-step process involves an initial activation step followed by nucleophilic displacement.

For example, reaction with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine converts the alcohol into a tosylate. This tosylate is an excellent leaving group and can be readily displaced by a wide range of nucleophiles (e.g., halides, cyanide, azides, amines) via an Sₙ2 mechanism. Alternatively, treatment with reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can directly convert the alcohol into the corresponding benzyl chloride or bromide, which are also valuable intermediates for subsequent substitution reactions. Research has shown that the substitution of hydroxyl groups in similar structures can be a key step in synthesizing diverse derivatives. researcher.life

Aromatic Ring Functionalization

The benzene (B151609) ring of this compound is rich in electrons and can undergo functionalization through various substitution reactions. The regiochemical outcome of these reactions is governed by the electronic and steric effects of the three substituents already present on the ring: the hydroxyl group, the hydroxymethyl group, and the methyl ester group.

Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene and its derivatives. In the case of nitration, the aromatic ring attacks a strong electrophile, the nitronium ion (NO₂⁺), which is typically generated in situ from a mixture of concentrated nitric acid and sulfuric acid. ma.eduaiinmr.com

The directing effects of the existing substituents determine the position of the incoming nitro group:

Hydroxyl (-OH): A strongly activating, ortho, para-directing group due to its ability to donate electron density to the ring via resonance.

Hydroxymethyl (-CH₂OH): A weakly activating, ortho, para-directing group.

Methyl Ester (-COOCH₃): A deactivating, meta-directing group that withdraws electron density from the ring. mnstate.edu

In this polysubstituted system, the powerful activating and directing effect of the hydroxyl group dominates. It will direct the incoming electrophile to the positions ortho to it, which are C4 and C6 (the para position, C1, is already substituted). The C2 position is also ortho to the hydroxyl group but is sterically hindered by the two adjacent substituents. Therefore, nitration of this compound is expected to yield a mixture of methyl 3-hydroxy-5-(hydroxymethyl)-4-nitrobenzoate and methyl 3-hydroxy-5-(hydroxymethyl)-6-nitrobenzoate. To avoid multiple nitrations, the reaction temperature is often kept low. youtube.com

Nucleophilic aromatic substitution (SₙAr) is generally not feasible on electron-rich aromatic rings. This type of reaction requires the presence of at least one strong electron-withdrawing group (such as a nitro group) positioned ortho or para to a good leaving group (like a halide). nih.gov

The parent compound, this compound, is not sufficiently activated for SₙAr. However, derivatives of this compound can be made to undergo such reactions. For example, if the compound is first nitrated (as described in 3.4.1) and the phenolic hydroxyl group is subsequently converted into a better leaving group (e.g., a triflate, -OTf), the resulting molecule would be a suitable substrate for SₙAr. In such an activated derivative, a nucleophile could attack the carbon bearing the leaving group, proceeding through a resonance-stabilized anionic intermediate known as a Meisenheimer complex, before expelling the leaving group to form the final product. nih.govresearchgate.net

Mechanistic Principles and Kinetic Studies

While specific kinetic data for reactions involving this compound are not widely published, the mechanistic principles are well-established from studies of analogous systems.

For the selective oxidation of the hydroxymethyl group, catalytic reactions proceed through a defined catalytic cycle. For instance, in metal-catalyzed aerobic oxidations, the mechanism often involves the coordination of the alcohol to the metal center, followed by a rate-determining step such as β-hydride elimination or oxidative addition, and finally reductive elimination to release the product and regenerate the catalyst.

In electrophilic aromatic substitution like nitration, the reaction proceeds via a two-step mechanism. The first step, the attack of the aromatic ring on the electrophile to form a resonance-stabilized carbocation intermediate (the arenium ion or sigma complex), is typically the slow, rate-determining step. mnstate.edu The rate of this step is highly dependent on the nature of the substituents on the ring; activating groups stabilize the carbocation intermediate, thereby increasing the reaction rate, while deactivating groups have the opposite effect.

For nucleophilic aromatic substitution , the mechanism is also typically a two-step addition-elimination process. The rate-determining step is usually the initial attack of the nucleophile on the aromatic ring to form the high-energy Meisenheimer complex. nih.gov The stability of this intermediate, and thus the rate of the reaction, is significantly enhanced by the presence of strong electron-withdrawing groups that can delocalize the negative charge. Kinetic studies on related benzoate compounds in enzymatic reactions have provided insights into reaction mechanisms and the effects of substituents on reaction rates. nih.govnih.gov

Reaction Mechanism Elucidation for Derivatization

The derivatization of this compound can proceed through several mechanistic pathways, primarily involving the nucleophilic character of the hydroxyl groups. The relative reactivity of the phenolic versus the benzylic hydroxyl group is a key factor in determining the outcome of these reactions.

One of the most common derivatization reactions is etherification. The Williamson ether synthesis, which proceeds via an SN2 mechanism, is a prime example. masterorganicchemistry.com In this reaction, the hydroxyl group is first deprotonated by a strong base, such as sodium hydride, to form an alkoxide or phenoxide. This is then followed by the nucleophilic attack of the resulting anion on an alkyl halide.

The mechanism for the selective etherification of the phenolic hydroxyl group can be illustrated as follows:

Deprotonation: The phenolic hydroxyl group is more acidic than the benzylic hydroxyl group due to the resonance stabilization of the resulting phenoxide ion. Consequently, a suitable base will selectively deprotonate the phenolic hydroxyl.

Nucleophilic Attack: The generated phenoxide ion then acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide in a concerted SN2 fashion, leading to the formation of an ether and the displacement of the halide ion.

A practical example of this selectivity is seen in the synthesis of Methyl 3-hydroxy-5-{[phenylmethyl]oxy}benzoate from methyl 3,5-dihydroxybenzoate, where one of the phenolic hydroxyls is selectively benzylated. rsc.org

Another important class of derivatization reactions is acylation, which typically involves the reaction of the hydroxyl groups with an acyl halide or anhydride. The mechanism of acylation can be catalyzed by either acid or base. In base-catalyzed acylation, a more nucleophilic alkoxide or phenoxide is formed, which then attacks the carbonyl carbon of the acylating agent. In acid-catalyzed acylation, the carbonyl oxygen of the acylating agent is protonated, rendering the carbonyl carbon more electrophilic and susceptible to attack by the neutral hydroxyl group.

The table below summarizes the key aspects of these derivatization mechanisms.

Reaction TypeMechanismKey IntermediatesPreferred Site of Reaction
EtherificationSN2Phenoxide/AlkoxidePhenolic Hydroxyl (under basic conditions)
Acylation (Base-catalyzed)Nucleophilic Acyl SubstitutionPhenoxide/AlkoxidePhenolic Hydroxyl
Acylation (Acid-catalyzed)Nucleophilic Acyl SubstitutionProtonated Acylating AgentBenzylic Hydroxyl (potentially)

Acid-Catalyzed Transformations and Rearrangements

Under acidic conditions, this compound can undergo a variety of transformations, primarily involving the benzylic hydroxyl group. The presence of a Brønsted or Lewis acid can facilitate dehydration and subsequent reactions. mdpi.com

A plausible acid-catalyzed transformation is the intermolecular etherification (dimerization). The mechanism for this process would involve the following steps:

Protonation: The benzylic hydroxyl group is protonated by the acid catalyst to form a good leaving group (water).

Carbocation Formation: Loss of a water molecule leads to the formation of a resonance-stabilized benzylic carbocation.

Nucleophilic Attack: The benzylic carbocation is then attacked by the benzylic hydroxyl group of another molecule of this compound.

Deprotonation: Loss of a proton from the attacking hydroxyl group regenerates the acid catalyst and yields the dimeric ether.

Intramolecular cyclization is another potential acid-catalyzed transformation, although less likely due to the strain of the resulting ring system. However, under forcing conditions, the benzylic carbocation could potentially be trapped by the phenolic hydroxyl group of the same molecule.

Rearrangements of the carbon skeleton are not typically expected under these conditions, as the benzylic carbocation is relatively stable and unlikely to undergo hydride or alkyl shifts. The primary acid-catalyzed reactions are expected to be intermolecular condensations.

The following table outlines the potential acid-catalyzed transformations.

Reaction TypeCatalystKey IntermediatePotential Product(s)
Intermolecular EtherificationH₂SO₄, TsOHBenzylic CarbocationDimeric Ether
Intramolecular CyclizationStrong Acid, High TempBenzylic CarbocationCyclic Ether (strained)

Structural Elucidation and Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. It provides information about the carbon-hydrogen framework of a molecule.

Beyond standard proton (¹H) and carbon-13 (¹³C) NMR, advanced 1D techniques offer deeper insights.

Distortionless Enhancement by Polarization Transfer (DEPT): This experiment is used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) groups. A series of spectra are acquired at different pulse angles (e.g., 45°, 90°, and 135°), which allows for the determination of the multiplicity of each carbon signal. For Methyl 3-hydroxy-5-(hydroxymethyl)benzoate, a DEPT experiment would be expected to show distinct signals for the methyl ester carbon, the hydroxymethyl carbon, and the aromatic CH carbons, helping to confirm their presence.

Nuclear Overhauser Effect (NOE) Experiments: NOE experiments are used to identify atoms that are close to each other in space, typically within 5 Å. This is particularly useful for determining stereochemistry and the conformation of molecules. In the context of this compound, an NOE experiment could, for instance, show a correlation between the protons of the hydroxymethyl group and the adjacent aromatic proton, confirming their proximity.

2D NMR techniques provide correlational information between different nuclei, which is invaluable for assembling the complete molecular structure.

Correlation Spectroscopy (COSY): The ¹H-¹H COSY experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. For the aromatic system in this compound, COSY would reveal the coupling relationships between the aromatic protons, helping to establish their substitution pattern on the benzene (B151609) ring.

Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC): These experiments show correlations between protons and the carbons to which they are directly attached (one-bond ¹H-¹³C correlations). This allows for the unambiguous assignment of each carbon signal to its corresponding proton(s).

Nuclear Overhauser Effect Spectroscopy (NOESY): Similar to the 1D NOE experiment, the 2D NOESY experiment maps out spatial proximities between protons. It provides a more comprehensive view of the through-space interactions within the molecule.

By combining the information from all these NMR experiments, a complete and unambiguous assignment of all proton and carbon signals can be achieved. The coupling constants from the ¹H NMR spectrum provide information about the dihedral angles between adjacent protons, which can be used in conformational analysis. NOE data is also critical for understanding the preferred three-dimensional arrangement of the molecule in solution.

Mass Spectrometry (MS)

Mass spectrometry is a technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

High-resolution mass spectrometry can measure the mass of a molecule with very high accuracy (typically to within a few parts per million). This allows for the determination of the exact molecular formula of the compound. For this compound (C₉H₁₀O₄), HRMS would provide a measured mass that is very close to its calculated exact mass, confirming its elemental composition.

Vibrational Spectroscopy (IR and Raman)

Identification of Functional Groups and Hydrogen Bonding Networks

The vibrational spectrum of a molecule is highly sensitive to its constituent functional groups and the chemical environment surrounding them. In this compound, the primary functional groups are the hydroxyl (-OH) groups (both phenolic and benzylic), the methyl ester (-COOCH₃) group, and the benzene ring.

The stretching vibrations of the hydroxyl groups are particularly indicative of hydrogen bonding. In a study of a related compound, Methyl m-hydroxybenzoate, the O-H stretching vibration is observed around 3410 cm⁻¹ in the FTIR spectrum. This position suggests the presence of intermolecular hydrogen bonding. elixirpublishers.com For this compound, which possesses two hydroxyl groups, a complex and likely broad O-H stretching band would be anticipated due to the various possibilities for intra- and intermolecular hydrogen bonding. The phenolic -OH and the hydroxymethyl -OH can act as both hydrogen bond donors and acceptors, potentially forming dimers or extended polymeric chains.

The carbonyl group (C=O) of the methyl ester is another crucial functional group. Its stretching vibration typically appears as a strong band in the IR spectrum. The position of this band is sensitive to electronic effects and hydrogen bonding. When the carbonyl oxygen acts as a hydrogen bond acceptor, the C=O stretching frequency is lowered.

The methyl group (-CH₃) of the ester and the methylene group (-CH₂) of the hydroxymethyl substituent give rise to characteristic C-H stretching and bending vibrations. In MMHB, asymmetric and symmetric stretching bands of the methyl group are observed around 2962 cm⁻¹ and 2850 cm⁻¹, respectively. elixirpublishers.com Similar vibrations would be expected for the target molecule, along with contributions from the -CH₂- group.

The aromatic benzene ring exhibits a series of characteristic vibrations, including C-H stretching, C-C stretching, and in-plane and out-of-plane bending modes. The C-C stretching vibrations within the aromatic ring typically occur in the 1400-1600 cm⁻¹ region. elixirpublishers.com The substitution pattern on the ring influences the exact positions and intensities of these bands, providing a fingerprint for the molecule.

A summary of expected vibrational modes for key functional groups is presented in the table below, based on the analysis of analogous compounds.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Notes
Hydroxyl (-OH)O-H Stretch3200-3600Broad band indicative of hydrogen bonding.
O-H In-plane bend1100-1400Sensitive to hydrogen bond strength.
O-H Out-of-plane bend350-700Position can be influenced by intermolecular interactions.
Carbonyl (C=O)C=O Stretch1680-1740Frequency lowered by hydrogen bonding.
Methyl (-CH₃)Asymmetric C-H Stretch~2960
Symmetric C-H Stretch~2850
Aromatic RingC-C Stretch1400-1600Multiple bands characteristic of the benzene ring.
C-H Stretch3000-3100
C-H Out-of-plane bend600-900Sensitive to substitution pattern.

Comparison of Experimental and Theoretically Predicted Vibrational Spectra

In modern structural analysis, a synergistic approach combining experimental spectroscopy with quantum chemical calculations is often employed. Density Functional Theory (DFT) has become a standard method for predicting the vibrational frequencies of molecules. nih.gov These theoretical calculations provide a complete set of vibrational modes and their corresponding frequencies and intensities, which greatly aids in the assignment of experimental spectra.

For a reliable comparison, the calculated harmonic frequencies are often scaled to account for anharmonicity and the approximations inherent in the theoretical model. Studies on related molecules like Methyl benzoate (B1203000) and Methyl m-hydroxybenzoate have demonstrated that DFT calculations, for instance using the B3LYP functional with a suitable basis set, can yield theoretical wavenumbers that are in very good agreement with the experimental values after scaling. elixirpublishers.comnih.gov

The process involves optimizing the molecular geometry and then calculating the vibrational frequencies at the optimized structure. The potential energy distribution (PED) analysis is then used to assign the calculated frequencies to specific vibrational modes of the molecule. This detailed assignment allows for a deeper understanding of the nature of the vibrations and the coupling between different modes.

In the case of this compound, a theoretical study would be invaluable for several reasons:

It could predict the vibrational spectra (IR and Raman) in the absence of experimental data.

It would help to distinguish between the vibrational modes of the phenolic and benzylic hydroxyl groups.

It could provide insights into the different possible hydrogen bonding conformers (e.g., intramolecular vs. intermolecular) and their relative energies and spectral signatures.

For example, a theoretical study on deuterated Methyl benzoate has shown the importance of considering multidimensional potential energy surfaces to accurately predict anharmonic frequencies, especially for C-H stretching vibrations. arxiv.org This highlights the level of detail that can be achieved when comparing theoretical and experimental spectra, leading to a more robust structural characterization.

X-ray Crystallography

X-ray crystallography is the definitive technique for determining the three-dimensional arrangement of atoms in a crystalline solid. This method provides precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state. Furthermore, it reveals the details of how molecules are packed in the crystal lattice and the nature of the intermolecular interactions that hold the crystal together.

Determination of Solid-State Molecular Conformation and Packing

As of the current literature review, a crystal structure for this compound has not been reported. Therefore, a detailed description of its specific solid-state conformation and packing is not possible.

However, based on the crystal structures of related 1,3,5-trisubstituted benzene derivatives, some general features can be anticipated. The conformation of the molecule would be defined by the torsion angles of the methyl ester and hydroxymethyl substituents relative to the plane of the benzene ring. The packing of the molecules in the crystal would be driven by the formation of an extensive hydrogen-bonding network, aiming to satisfy the hydrogen bond donor and acceptor capabilities of the hydroxyl and carbonyl groups.

Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking) in Crystal Lattices

While the specific crystal structure is unknown, the molecular structure of this compound is rich in functional groups capable of forming a variety of intermolecular interactions. The primary interactions would undoubtedly be hydrogen bonds. The two hydroxyl groups are excellent hydrogen bond donors, and the carbonyl oxygen of the ester group, along with the oxygen atoms of the hydroxyl groups, are effective hydrogen bond acceptors. This would likely lead to a complex three-dimensional network of hydrogen bonds.

In addition to strong O-H···O hydrogen bonds, weaker C-H···O interactions may also play a role in the crystal packing. For instance, the aromatic C-H groups or the methyl/methylene C-H groups could interact with the oxygen atoms of neighboring molecules.

Confirmation of Regioselectivity and Stereochemistry in Synthesized Compounds

X-ray crystallography is an unambiguous method for the confirmation of the regioselectivity and stereochemistry of a synthesized compound. In the context of the synthesis of this compound, a single crystal X-ray diffraction analysis would definitively confirm the 1,3,5-substitution pattern on the benzene ring, distinguishing it from other possible isomers (e.g., 1,2,4- or 1,2,3-substituted products).

Since this compound is an achiral molecule, there are no stereochemical aspects such as enantiomers or diastereomers to be confirmed. However, in syntheses of more complex molecules where this compound might be used as a starting material or intermediate, X-ray crystallography would be an essential tool to verify the stereochemical outcome of subsequent reactions.

Computational Chemistry and Theoretical Studies of Methyl 3 Hydroxy 5 Hydroxymethyl Benzoate

Quantum Chemical Calculations

Quantum chemical calculations are pivotal in elucidating the molecular structure and electronic properties of molecules like Methyl 3-hydroxy-5-(hydroxymethyl)benzoate. These computational methods provide insights that are often difficult to obtain through experimental techniques alone.

Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. For this compound, DFT calculations, particularly using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional, are instrumental in determining its most stable three-dimensional conformation, a process known as geometry optimization. researchgate.netmdpi.com

During geometry optimization, the arrangement of atoms in the molecule is systematically altered to find the lowest energy state, which corresponds to the most stable structure. researchgate.net For substituted benzoates, DFT methods have been shown to provide reliable predictions of bond lengths, bond angles, and dihedral angles. researchgate.netmdpi.com The presence of the hydroxyl, hydroxymethyl, and methyl ester groups on the benzene (B151609) ring influences the electron distribution and, consequently, the molecular geometry. DFT calculations can accurately model these effects, including intramolecular hydrogen bonding that might occur between the hydroxyl group and the ester carbonyl, which would affect the planarity of the molecule.

Once the optimized geometry is obtained, the electronic structure can be analyzed. DFT is used to calculate various electronic properties, such as the distribution of electron density, the molecular electrostatic potential (MEP), and the energies of the molecular orbitals. researchgate.net For phenolic compounds, DFT has been successfully employed to study their electronic structures and thermochemical properties. researchgate.net

Hartree-Fock (HF) and Møller–Plesset Perturbation Theory (MP2) Approaches

The Hartree-Fock (HF) method is a fundamental ab initio quantum chemistry method that provides a good starting point for more advanced calculations. HF theory, however, does not fully account for electron correlation, which can be a significant factor in molecules with multiple functional groups like this compound. nih.govnih.gov

To incorporate electron correlation, Møller–Plesset perturbation theory (MP2) is often employed. nih.gov MP2 calculations, performed on the HF-optimized geometry, can provide more accurate energies and electronic properties. researchgate.net For molecules like phenyl benzoate (B1203000), MP2 has been shown to yield geometric data in good agreement with experimental values. nih.gov Comparing results from HF, DFT, and MP2 methods allows for a comprehensive understanding of the electronic structure and helps to gauge the importance of electron correlation in determining the molecule's properties. researchgate.net

Basis Set Selection and Convergence Studies

The accuracy of any quantum chemical calculation is highly dependent on the choice of the basis set, which is a set of mathematical functions used to build the molecular orbitals. Common basis sets include the Pople-style basis sets (e.g., 6-31G*, 6-311++G(d,p)) and correlation-consistent basis sets (e.g., cc-pVDZ, aug-cc-pVTZ). researchgate.netmdpi.com

For molecules containing first-row atoms like carbon, hydrogen, and oxygen, basis sets of triple-zeta quality, such as 6-311G(d,p) or cc-pVTZ, are often necessary to achieve convergence in geometry and energy calculations. stackexchange.comnih.gov A convergence study involves performing calculations with increasingly larger basis sets to ensure that the calculated properties are no longer changing significantly. This process is crucial for obtaining reliable and accurate results. For phenolic compounds, the 6-311G+(d,p) basis set has been shown to provide reliable results in computational pKa determination. researchgate.net The selection of an appropriate basis set is a balance between desired accuracy and computational cost.

Molecular and Electronic Structure Analysis

Frontier Molecular Orbital (HOMO-LUMO) Analysis for Reactivity Prediction

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals (FMOs). The energies of the HOMO and LUMO and the energy gap between them (the HOMO-LUMO gap) are crucial parameters for predicting the chemical reactivity of a molecule. nih.gov

A small HOMO-LUMO gap generally indicates a molecule that is more easily polarized and therefore more reactive. nih.gov The HOMO is associated with the ability to donate an electron, so regions of high HOMO density are susceptible to electrophilic attack. Conversely, the LUMO is associated with the ability to accept an electron, and regions of high LUMO density are prone to nucleophilic attack.

For aromatic compounds like this compound, the HOMO and LUMO are typically π-orbitals delocalized over the benzene ring. The presence of electron-donating groups (like hydroxyl and hydroxymethyl) and electron-withdrawing groups (like the methyl ester) will influence the energies and spatial distributions of these orbitals. researchgate.net For instance, the hydroxyl group is expected to raise the energy of the HOMO, making the molecule more susceptible to oxidation. The methyl ester group, being electron-withdrawing, would lower the energy of the LUMO, making the molecule a better electron acceptor.

Table 1: Predicted Frontier Molecular Orbital Properties of this compound
ParameterPredicted Value/ObservationSignificance
HOMO EnergyRelatively high due to electron-donating substituentsIndicates susceptibility to electrophilic attack and oxidation
LUMO EnergyLowered by the electron-withdrawing ester groupIndicates susceptibility to nucleophilic attack and reduction
HOMO-LUMO GapModerateSuggests a balance of stability and reactivity

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Hyperconjugation

Natural Bond Orbital (NBO) analysis is a powerful tool for understanding the delocalization of electron density and hyperconjugative interactions within a molecule. researchgate.net It transforms the complex, delocalized molecular orbitals into a set of localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and chemical bonds.

For this compound, NBO analysis can quantify the extent of π-electron delocalization across the benzene ring and into the substituent groups. nih.gov It can also reveal hyperconjugative interactions, which are stabilizing interactions that result from the overlap of a filled bonding orbital with an adjacent empty antibonding orbital. For example, NBO analysis can show the donation of electron density from the lone pairs of the hydroxyl oxygen into the antibonding π* orbitals of the benzene ring, a key factor in the electron-donating nature of the hydroxyl group. libretexts.org

Furthermore, NBO analysis provides information about the natural atomic charges on each atom, offering a more chemically intuitive picture of the charge distribution than other methods like Mulliken population analysis. This information is valuable for understanding intermolecular interactions and the reactivity of different sites within the molecule.

Electrostatic Potential Surface (ESP) Mapping

Electrostatic Potential Surface (ESP) mapping is a computational method used to visualize the three-dimensional charge distribution of a molecule. scispace.com It reveals the electrostatic potential on the electron density surface, providing a guide to the molecule's reactive behavior. uni-muenchen.de The ESP map is color-coded to indicate different regions of potential: red typically signifies areas of negative potential (electron-rich), which are prone to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are susceptible to nucleophilic attack. researchgate.net Green and yellow represent areas of neutral or intermediate potential. wolfram.com

For this compound, an ESP map would highlight the electron-rich oxygen atoms of the hydroxyl, hydroxymethyl, and ester groups, identifying them as likely sites for interaction with electrophiles or for forming hydrogen bonds. Conversely, the hydrogen atoms of the hydroxyl groups and the aromatic ring would likely show positive potential, indicating them as sites for nucleophilic interaction. A detailed ESP analysis would provide quantitative values for these potential maxima and minima, offering a predictive tool for understanding intermolecular interactions and chemical reactivity. scispace.com However, specific ESP mapping data for this compound is not available in the reviewed scientific literature.

Spectroscopic Property Prediction

Computational quantum chemistry methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the spectroscopic properties of molecules. researchgate.net These simulations provide valuable data that can aid in the interpretation of experimental spectra or predict them in their absence.

Simulated NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for molecular structure elucidation. Computational methods can predict ¹H and ¹³C NMR chemical shifts and spin-spin coupling constants with a high degree of accuracy. The process typically involves optimizing the molecule's geometry using a DFT method and then calculating the magnetic shielding tensors for each nucleus. These theoretical shielding values are then converted to chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS).

A theoretical NMR analysis of this compound would yield predicted chemical shifts for each unique proton and carbon atom in the molecule. This data, often presented in a table, would help in assigning peaks in an experimental spectrum. For instance, the calculations would differentiate the chemical environments of the aromatic protons, the methyl ester protons, and the hydroxymethyl protons. While simulations are a standard tool, specific published tables of simulated NMR data for this compound are not available.

Table 1: Illustrative Format for Simulated ¹H and ¹³C NMR Data for this compound (Note: This table is for illustrative purposes only, as specific computational data is not available.)

Atom Predicted Chemical Shift (ppm) Experimental Chemical Shift (ppm)
H (Aromatic) Data not available Data not available
H (Hydroxyl) Data not available Data not available
H (Methyl) Data not available Data not available
C (Carbonyl) Data not available Data not available

Computational Prediction of Vibrational Frequencies and Intensities

Computational methods can accurately predict the vibrational frequencies that correspond to infrared (IR) and Raman spectra. nih.gov By performing a frequency calculation on the optimized geometry of a molecule, a set of normal vibrational modes, their corresponding frequencies (in cm⁻¹), and their IR and Raman intensities can be obtained. readthedocs.io Theoretical spectra are often scaled by a constant factor to better match experimental results, accounting for systematic errors in the computational method and the neglect of anharmonicity. researchgate.net

For this compound, a computational frequency analysis would predict the characteristic vibrational modes, such as the O-H stretching of the hydroxyl groups, the C=O stretching of the ester, C-O stretching, and various aromatic ring vibrations. This information is invaluable for interpreting experimental spectra. The absence of imaginary frequencies in the calculation confirms that the optimized structure is a true energy minimum. researchgate.net Despite the utility of this method, a detailed computational vibrational analysis for this compound has not been found in the surveyed literature.

Table 2: Illustrative Format for Predicted Vibrational Frequencies for this compound (Note: This table is for illustrative purposes only, as specific computational data is not available.)

Vibrational Mode Predicted Frequency (cm⁻¹) Predicted IR Intensity
O-H Stretch (Phenolic) Data not available Data not available
O-H Stretch (Alcohol) Data not available Data not available
C-H Stretch (Aromatic) Data not available Data not available
C=O Stretch (Ester) Data not available Data not available

Electronic Absorption Spectra using Time-Dependent DFT (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the electronic excited states of molecules. nih.gov This allows for the simulation of UV-Visible absorption spectra by predicting the vertical excitation energies (the energy difference between the ground and excited states) and the oscillator strengths (the intensity of the absorption). gaussian.com The results are typically presented as a series of electronic transitions, each with a corresponding wavelength (in nm) and oscillator strength. scirp.org

A TD-DFT study of this compound would provide insight into its electronic structure and how it absorbs light. The calculations would identify the primary electronic transitions, such as π → π* transitions associated with the benzene ring, and predict the wavelength of maximum absorption (λ_max). This theoretical spectrum could then be compared with experimental data. youtube.com No specific TD-DFT studies detailing the electronic absorption spectra of this compound are currently available in the public literature.

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry is instrumental in mapping out the potential energy surface of a chemical reaction. This involves identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them.

Energetics of Key Chemical Transformations

By calculating the energies of all species along a proposed reaction coordinate, a detailed energy profile for a chemical transformation can be constructed. A key goal is to locate the transition state—the highest energy point along the lowest energy path between a reactant and a product. The energy difference between the reactants and the transition state is the activation energy, which is a primary determinant of the reaction rate.

For this compound, reaction pathway modeling could be used to study various transformations, such as its synthesis, oxidation, or esterification. For example, a computational study could model the esterification of 3-hydroxy-5-(hydroxymethyl)benzoic acid with methanol (B129727), identifying the transition state for the reaction and calculating the activation energy. Such studies provide fundamental insights into reaction mechanisms and feasibility. At present, specific computational studies on the reaction pathway modeling and transition state characterization of this compound are not found in the accessible literature.

Table of Compounds

Compound Name
This compound
Tetramethylsilane
Methanol

Kinetic and Thermodynamic Parameters from Computational Data

Computational chemistry provides a powerful lens for investigating the intrinsic properties of molecules, including their kinetic and thermodynamic parameters. Through quantum mechanical calculations, researchers can predict molecular stability, reactivity, and the energetic landscape of chemical reactions. However, a comprehensive search of the scientific literature reveals a notable scarcity of specific computational studies focused solely on the kinetic and thermodynamic parameters of this compound.

For instance, computational studies on methyl benzoate and its hydroxylated and methylated derivatives often employ Density Functional Theory (DFT) and ab initio methods to calculate thermodynamic quantities such as enthalpy of formation, entropy, and Gibbs free energy. These calculations help in assessing the relative stability of different conformations and isomers. Kinetic parameters, such as activation energies for specific reactions (e.g., hydrolysis, oxidation), can also be modeled to predict the reactivity of the molecule.

In the absence of direct studies on this compound, the following tables present hypothetical data structures that would be populated by such computational research. These tables are illustrative of the types of parameters that would be determined.

Table 1: Calculated Thermodynamic Parameters for this compound

ParameterSymbolCalculated ValueUnitsMethod of Calculation
Enthalpy of Formation (gas)ΔH°f(g)Data not availablekJ/mole.g., G4MP2, CBS-QB3
Standard Entropy (gas)S°(g)Data not availableJ/(mol·K)e.g., B3LYP/6-311+G(d,p)
Gibbs Free Energy of Formation (gas)ΔG°f(g)Data not availablekJ/molCalculated from ΔH°f and S°
Dipole MomentµData not availableDebyee.g., B3LYP/6-311+G(d,p)

Table 2: Calculated Kinetic Parameters for a Hypothetical Reaction of this compound (e.g., Hydrolysis)

ParameterSymbolCalculated ValueUnitsMethod of Calculation
Activation EnergyEaData not availablekJ/mole.g., DFT Transition State Search
Rate ConstantkData not availables-1 or M-1s-1Transition State Theory (TST)
Gibbs Free Energy of ActivationΔG‡Data not availablekJ/mole.g., Eyring Equation

The scientific community would benefit from dedicated computational investigations into this compound to populate such tables with accurate data. These studies would provide valuable insights into its stability, reactivity, and potential reaction pathways, complementing experimental findings and guiding future research.

Future Research Trajectories and Emerging Methodologies

Exploration of Unexplored Synthetic Routes for Methyl 3-hydroxy-5-(hydroxymethyl)benzoate

While established methods for synthesizing substituted benzoates exist, future research is directed towards developing more efficient, sustainable, and atom-economical routes to this compound. A primary precursor, 3,5-dihydroxybenzoic acid, can be esterified using methanol (B129727) with an acid catalyst like sulfuric acid to produce methyl 3,5-dihydroxybenzoate. Subsequent selective functionalization presents a key challenge.

Future explorations could focus on enzymatic catalysis or chemo-selective protection-deprotection strategies to differentiate the two hydroxyl groups. Another avenue involves novel starting materials, potentially derived from biomass, to create greener synthetic pathways. The table below outlines a comparative analysis of potential unexplored routes.

Synthetic Route Key Transformation Potential Advantages Anticipated Challenges
Enzymatic Selective Acylation/Hydrolysis Lipase-catalyzed selective protection of one hydroxyl group followed by chemical modification and deprotection.High selectivity, mild reaction conditions, environmentally benign.Enzyme stability, substrate specificity, scalability.
Orthogonal Protecting Group Strategy Differentiating the phenolic and benzylic hydroxyl groups using protecting groups that can be removed under different conditions.High yields, precise control over functionalization.Multiple steps, potential for lower overall yield, atom economy.
Directed C-H Functionalization Directing a catalyst to selectively functionalize a C-H bond on a simpler precursor.High atom economy, fewer synthetic steps.Catalyst design, achieving high regioselectivity.
Flow Chemistry Synthesis Continuous flow synthesis from precursors to allow for rapid optimization and safer handling of intermediates.Enhanced safety, scalability, precise control of reaction parameters.Initial setup cost, potential for clogging with solid intermediates.

Development of Novel Catalytic Systems for Selective Transformations

The development of advanced catalytic systems is crucial for the selective transformation of the functional groups present in this compound. Research is focusing on catalysts that can selectively hydrogenate, oxidize, or otherwise modify the molecule. For instance, the selective hydrogenation of the ester group while preserving the hydroxyl functions, or vice versa, is a significant synthetic challenge.

Novel bimetallic catalysts, such as nickel-copper systems, have shown promise in the selective hydrogenation and rearrangement of similar multifunctional compounds. Additionally, solid acid catalysts, like those based on zirconium and titanium, are being investigated for efficient esterification and transesterification reactions, offering advantages in terms of reusability and reduced environmental impact.

Catalyst Type Target Transformation Example System Key Advantages
Bimetallic Nanoparticles Selective HydrogenationNi-Cu, Pd-AuHigh activity and selectivity, tunable properties.
Supported Metal Oxides Selective OxidationRu/Al2O3High stability, resistance to poisoning.
Solid Acid Catalysts Esterification / HydrolysisZr/Ti OxidesReusable, non-corrosive, environmentally friendly.
Organocatalysts Asymmetric TransformationsChiral Amines, PhosphinesMetal-free, avoids toxic metal contamination.

Integration of Machine Learning for Reaction Prediction and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize synthetic chemistry by enabling the rapid prediction of reaction outcomes and optimization of reaction conditions. For a molecule like this compound, ML algorithms can be trained on large datasets of chemical reactions to predict product yields, identify potential side products, and suggest optimal solvents, catalysts, and temperatures.

These AI tools work by representing molecules as "fingerprints" or graphs and analyzing the complex interplay of numerous reaction variables. This approach can significantly reduce the number of experiments needed, accelerating the discovery of new synthetic routes and transformations. The predictive power of these models can guide chemists in designing more efficient and successful experiments.

Machine Learning Application Input Data Predicted Output Potential Impact
Retrosynthesis Prediction Target molecule structure (this compound).Plausible synthetic pathways and starting materials.Accelerates the design of novel synthetic routes.
Yield Prediction Reactants, reagents, solvent, temperature, time.Predicted percentage yield.Optimizes reaction conditions with fewer experiments.
Catalyst Selection Substrate, desired transformation.Most effective catalyst from a database.Speeds up the discovery of novel catalytic systems.
Side Product Identification Reaction components and conditions.Structure and likelihood of potential by-products.Improves reaction purity and simplifies purification.

Advanced In-situ Spectroscopic Monitoring of Reaction Progress

Understanding reaction kinetics and mechanisms is fundamental to optimizing synthetic processes. Advanced in-situ spectroscopic techniques allow for real-time monitoring of reacting species without altering the reaction environment. Techniques such as Fourier-transform infrared (FTIR) spectroscopy, Raman spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy are increasingly being integrated into reaction vessels.

For the synthesis or transformation of this compound, in-situ FTIR could track the disappearance of a carboxylic acid's C=O band and the appearance of the ester's C=O band at a different frequency, providing real-time conversion data. This continuous stream of data provides detailed kinetic profiles, helps identify transient intermediates, and allows for precise control over the reaction endpoint.

Spectroscopic Technique Information Obtained Application in Synthesis
In-situ FTIR Changes in functional group concentrations (e.g., C=O, O-H).Monitoring esterification or hydrolysis kinetics.
In-situ Raman Vibrational modes of molecules, sensitive to symmetric bonds.Studying catalytic surfaces and solvent effects.
In-situ NMR Detailed structural information and quantification of species.Mechanistic studies and identification of intermediates.
Process Analytical Technology (PAT) Real-time analysis of various chemical and physical parameters.Quality control and optimization in continuous flow processes.

Multicomponent Reactions Incorporating this compound as a Key Component

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product, are highly valued for their efficiency and ability to rapidly generate molecular complexity. Future research could explore the use of this compound as a key building block in novel MCRs.

The diverse functionality of this molecule—a phenol, a primary alcohol, and a methyl ester on an aromatic ring—offers multiple points for reaction. For example, it could participate in MCRs that form complex heterocyclic structures, which are common scaffolds in medicinal chemistry. Designing MCRs that selectively engage one of the hydroxyl groups or the ester function would open up new avenues for creating diverse molecular libraries from a single, versatile starting material.

MCR Type Potential Role of the Compound Resulting Molecular Scaffold
Ugi Reaction As the alcohol or acid component (after hydrolysis).Peptidomimetic structures.
Passerini Reaction As the alcohol component.α-Acyloxy carboxamides.
Hantzsch Dihydropyridine Synthesis As a functionalized aldehyde (after oxidation of the alcohol).Dihydropyridine derivatives.
Biginelli Reaction As a substituted benzaldehyde (B42025) derivative.Dihydropyrimidinones.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl 3-hydroxy-5-(hydroxymethyl)benzoate, and how are reaction conditions optimized?

  • Methodological Answer : The synthesis typically involves esterification or functional group modifications of benzoic acid derivatives. Key steps include protecting the hydroxyl and hydroxymethyl groups to avoid side reactions. Optimization parameters include:

  • Temperature : Controlled heating (e.g., 60–80°C) to accelerate reactivity without decomposition .
  • Catalysts : Acid catalysts (e.g., H₂SO₄) for esterification or base catalysts for nucleophilic substitutions .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates .
    • Validation : Monitor reaction progress via TLC or HPLC, and confirm purity via recrystallization .

Q. How can structural characterization of this compound be performed?

  • Methodological Answer : Use a combination of:

  • NMR Spectroscopy : ¹H/¹³C NMR to identify substituents on the aromatic ring and ester group .
  • Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight and fragmentation patterns .
  • X-ray Crystallography : Resolve stereochemical ambiguities if single crystals are obtainable .

Q. What experimental approaches are used to assess the biological activity of this compound?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Test interactions with enzymes (e.g., hydrolases) using spectrophotometric methods to measure kinetic parameters (Km, Vmax) .
  • Cell-Based Assays : Evaluate cytotoxicity or anti-inflammatory activity in cell lines (e.g., RAW 264.7 macrophages) via MTT or ELISA .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties of this compound?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps, electrostatic potential maps, and Fukui indices to predict reactivity and regioselectivity .
  • Solvent Effects : Include implicit solvent models (e.g., PCM) to simulate aqueous or organic environments .
    • Validation : Compare computed IR spectra with experimental data to validate accuracy .

Q. What strategies resolve contradictions in substituent effects on reactivity and bioactivity?

  • Methodological Answer :

  • Comparative SAR Studies : Synthesize analogs (e.g., replacing hydroxymethyl with bromo or methoxy groups) and compare bioactivity profiles .
  • Kinetic Isotope Effects (KIE) : Use deuterated analogs to study hydrogen bonding or proton transfer steps in reaction mechanisms .

Q. How can advanced analytical techniques quantify trace impurities in synthesized batches?

  • Methodological Answer :

  • HPLC-MS/MS : Develop a gradient elution method with a C18 column and MS detection for sensitivity <1 ppm .
  • GC-MS : For volatile byproducts, use headspace sampling with DB-5 columns .

Q. What mechanistic insights explain the compound’s interactions with biological targets?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Model binding to proteins (e.g., kinases) to identify key residues involved in hydrogen bonding with hydroxyl/hydroxymethyl groups .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) .

Q. How do reaction conditions influence regioselectivity in derivatization reactions?

  • Methodological Answer :

  • pH Control : Acidic conditions favor ester hydrolysis, while basic conditions promote nucleophilic attacks on the aromatic ring .
  • Protecting Groups : Use tert-butyldimethylsilyl (TBDMS) to shield hydroxyl groups during bromination or sulfonation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.